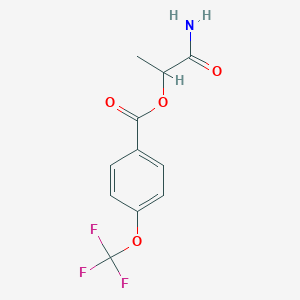![molecular formula C16H16ClN5S B7680736 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves the inhibition of various enzymes and pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and tumor growth. Additionally, it has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as increase the production of anti-inflammatory cytokines such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species, which play a role in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and high selectivity for tumor cells. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline. One direction is the development of more potent analogs for use as therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored. Finally, its mechanism of action and potential use in combination therapies should be studied.
In conclusion, this compound is a chemical compound that has been studied for its potential use as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and pathways involved in tumor growth and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Further studies are needed to determine its safety and efficacy in humans and its potential use as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline involves a multi-step process that includes the reaction of 2-chloroquinoline with cyclopentyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide to form the tetrazole ring. The final step involves the reaction with thioacetic acid to form the desired compound.
Scientific Research Applications
2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline has been studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
2-chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5S/c17-15-12(9-11-5-1-4-8-14(11)18-15)10-23-16-19-20-21-22(16)13-6-2-3-7-13/h1,4-5,8-9,13H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLPOWPZAZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![1-benzyl-N-(3-methylsulfonylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7680701.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)

